5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-10-7-11(2)15(8-13(10)16)21(19,20)18-9-12-5-3-4-6-14(12)17/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZJZUFPWMGQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=C2Cl)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzenesulfonyl chloride and 2-chlorobenzylamine.
Bromination: The 2,4-dimethylbenzenesulfonyl chloride is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Amidation: The brominated product is then reacted with 2-chlorobenzylamine in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or thiols, depending on the extent of reduction.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. This compound could be explored for potential therapeutic applications, including as an antimicrobial agent.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide exerts its effects depends on its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt biological pathways, leading to various effects depending on the target enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : Hydroxyl-containing derivatives (e.g., 5f) exhibit higher aqueous solubility due to polar groups, whereas methyl or halogen substituents (target compound) favor lipid membranes .
- Thermal Stability : Crystallographic data (e.g., ) suggest that bulky substituents like naphthalene or cyclopropyl groups improve thermal stability via rigid molecular packing .
- Spectroscopic Profiles : The target compound’s NMR would differ from 5f (δH 7.66–6.80 in CDCl₃) due to methyl vs. hydroxyl proton environments .
Crystallographic and Conformational Analysis
- The target compound’s methyl groups may induce torsional strain in the benzene ring, contrasting with planar conformations in hydroxylated analogs () .
- Triazole-containing compounds () adopt distinct hydrogen-bonding networks compared to dimethylated structures .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
5-Bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound features a bromine atom, a chlorophenyl group, and a sulfonamide moiety, which are known to influence its biological activity. The sulfonamide group is particularly significant due to its role in pharmacological applications, including antibacterial and enzyme inhibition properties.
Antibacterial Activity
Research indicates that sulfonamides exhibit varying degrees of antibacterial activity. The synthesized compound has been tested against several bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other strains. The effectiveness was quantified using Minimum Inhibitory Concentration (MIC) values, with some derivatives showing promising results in comparison to standard antibiotics .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In one study, it was found that various synthesized derivatives exhibited strong urease inhibitory activity with IC50 values significantly lower than the reference standard thiourea . This suggests potential applications in treating conditions associated with urease activity, such as urinary tract infections.
The biological activity of this compound can be attributed to its structural features:
- Sulfonamide Group : This moiety is known for mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, these compounds can effectively disrupt bacterial growth.
- Aromatic Rings : The presence of bromine and chlorine atoms on the aromatic rings enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with target enzymes or receptors.
Case Studies
Several studies have documented the biological activities of similar compounds:
- Antibacterial Screening : A study evaluated various sulfonamide derivatives against common bacterial pathogens. Compounds with similar structural motifs demonstrated significant antibacterial effects, supporting the hypothesis that modifications in the aromatic system can enhance activity .
- Enzyme Interaction Studies : Research involving bovine serum albumin (BSA) binding interactions highlighted how structural variations affect binding affinity and specificity. Fluorescence quenching methods were employed to determine binding constants, revealing that certain derivatives possess high affinity for BSA, indicating potential for drug formulation .
Comparative Analysis
To further understand the biological implications of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|
| This compound | Moderate to Strong | Strong | Strong |
| Sulfanilamide | Moderate | Moderate | Weak |
| Acetazolamide | Weak | Strong | Moderate |
This table illustrates that while this compound shows promising results in both antibacterial and enzyme inhibition activities compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
